![molecular formula C8H4BrF3N2 B1371698 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1146615-86-2](/img/structure/B1371698.png)
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 265.03 . Its IUPAC name is 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.03 . It is stored at room temperature .Scientific Research Applications
Medicinal Chemistry
This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It’s a part of the imidazopyridine class, which is important in the development of new pharmaceuticals .
Material Science
Imidazopyridines are also useful in material science because of their structural characteristics, which can be leveraged in various applications including the development of new materials .
Antimicrobial Research
In antimicrobial research, analogues of imidazo[1,2-a]pyridine have shown promise. For instance, a derivative has been used in an acute TB mouse model, showing significant reduction in bacterial load .
Organic Synthesis
The compound is used as a building block in organic synthesis, contributing to the creation of complex molecules for various research purposes .
Analytical Protocols
It is used in analytical protocols where its properties can help in the identification and quantification of substances within a mixture .
Life Science Research
The compound finds applications in life science research, aiding in studies that span from cellular processes to complex biological systems .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties, suggesting potential targets within the mycobacterium tuberculosis organism .
Mode of Action
Imidazo[1,2-a]pyridine compounds have been shown to exhibit anti-proliferative activity against certain bacteria, such as S. pneumoniae . This suggests that these compounds may interact with bacterial proteins or enzymes, inhibiting their function and thus preventing bacterial growth.
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been associated with anti-tuberculosis activity, suggesting they may impact pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
pneumoniae , suggesting that this compound may also have anti-bacterial properties.
properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMUNVIHIZITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670597 | |
Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
1146615-86-2 | |
Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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